2,3,4-Tribromothiophene

Catalog No.
S749806
CAS No.
3141-25-1
M.F
C4HBr3S
M. Wt
320.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Tribromothiophene

CAS Number

3141-25-1

Product Name

2,3,4-Tribromothiophene

IUPAC Name

2,3,4-tribromothiophene

Molecular Formula

C4HBr3S

Molecular Weight

320.83 g/mol

InChI

InChI=1S/C4HBr3S/c5-2-1-8-4(7)3(2)6/h1H

InChI Key

ZDXQFDMBZUQHOM-UHFFFAOYSA-N

SMILES

C1=C(C(=C(S1)Br)Br)Br

Canonical SMILES

C1=C(C(=C(S1)Br)Br)Br

2,3,4-Tribromothiophene is an organobromine compound characterized by its molecular formula C4HBr3SC_4HBr_3S. It is a derivative of thiophene, where three hydrogen atoms are substituted with bromine atoms at the 2, 3, and 4 positions. This compound exhibits significant reactivity, making it valuable in various chemical syntheses and industrial applications. Its unique structure allows for diverse chemical transformations, particularly in organic synthesis and material science.

Currently, there is no documented information on the specific mechanism of action of 2,3,4-tribromothiophene in biological systems.

  • Treat as a potential irritant: Wear gloves, eye protection, and appropriate clothing when handling the compound.
  • Work in a well-ventilated area: Avoid inhaling dust or fumes from the compound.
  • Proper disposal: Dispose of the compound according to local regulations for hazardous waste.

Precursor for Organic Electronics and Optoelectronics

2,3,4-Tribromothiophene can be readily transformed into substituted thiophenes through transition-metal catalyzed reactions. These substituted thiophenes can be further functionalized to create novel organic semiconductors with tailored properties for applications in organic electronics and optoelectronics [].

For instance, a study published in the Journal of Materials Chemistry describes the synthesis of new copolymers containing 2,3,4-tribromothiophene units, demonstrating their potential application in organic field-effect transistors (OFETs) [].

Building Block for Medicinal Chemistry

The bromo substituents present in 2,3,4-tribromothiophene can be readily substituted with other functional groups, making it a versatile building block for medicinal chemistry research. By introducing various functionalities, researchers can explore the potential of the resulting molecules for various biological activities [].

A study published in European Journal of Medicinal Chemistry exemplifies this approach, showcasing the synthesis of novel 2,3,4-trisubstituted thiophene derivatives from 2,3,4-tribromothiophene and evaluating their potential inhibitory activity against enzymes relevant to Alzheimer's disease [].

Material Science Applications

2,3,4-Tribromothiophene can also be used as a starting material for the synthesis of new materials with unique properties. For example, researchers have explored its potential for the development of flame retardants and functional polymers [, ].

  • Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution. Common nucleophiles include sodium methoxide and potassium tert-butoxide.
  • Reduction Reactions: This compound can be reduced to form less brominated thiophenes or revert to thiophene itself using reducing agents like zinc dust in acetic acid.
  • Halogen Dance Reactions: Under basic conditions, bromine atoms can migrate within the thiophene ring, allowing for regioselective modifications .

While specific biological activities of 2,3,4-tribromothiophene are not extensively documented, its derivatives and related compounds have been studied for their potential pharmaceutical applications. The reactivity of this compound suggests that it may serve as an intermediate in synthesizing biologically active substances. Additionally, its role in environmental chemistry is noteworthy as it is examined for its degradation pathways concerning brominated organic pollutants.

The synthesis of 2,3,4-tribromothiophene typically involves the bromination of thiophene. The process can be summarized as follows:

  • Bromination: Thiophene is reacted with bromine in a suitable solvent such as chloroform. The reaction is exothermic and requires careful temperature control.
  • Reaction Conditions: The mixture is stirred at room temperature before being heated to around 50°C to ensure complete bromination.
  • Industrial Production: For large-scale production, a controlled dropwise addition of bromine to a mixture of thiophene and chloroform is performed while maintaining a low temperature (around -5°C) to manage the exothermic nature of the reaction .

2,3,4-Tribromothiophene has several applications across various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules.
  • Material Science: The compound is utilized in developing semiconductors and conductive polymers due to its electronic properties.
  • Pharmaceuticals: It acts as an intermediate in the synthesis of various biologically active compounds.
  • Environmental Chemistry: Research focuses on its role in the degradation of brominated organic pollutants .

Research has demonstrated site-selective reactions involving 2,3,4-tribromothiophene. Notably, the Suzuki-Miyaura coupling reactions allow for the controlled introduction of aryl groups at specific positions on the thiophene ring. These studies highlight the compound's ability to undergo regioselective transformations, which is crucial for synthesizing diverse thiophene-based structures .

Several compounds share structural similarities with 2,3,4-tribromothiophene. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
2-BromothiopheneC4HBrSContains one bromine atomLess reactive than 2,3,4-tribromothiophene
3-BromothiopheneC4HBrSContains one bromine atomSimilar reactivity but fewer substitution sites
2,5-DibromothiopheneC4HBr2SContains two bromine atomsDifferent substitution pattern compared to tribromide
ThiopheneC4H4SNo halogen substitutionsBase structure for halogenated derivatives

The presence of three bromine atoms in 2,3,4-tribromothiophene enhances its reactivity compared to its less-substituted analogs. This allows for more complex synthetic pathways and applications in material science and pharmaceuticals .

2,3,4-Tribromothiophene exhibits distinctive physical characteristics that reflect its highly brominated aromatic structure. The compound appears as a white to light yellow crystal powder with a melting point ranging from 43 to 45 degrees Celsius [1] [2]. Its boiling point occurs at 150 to 152 degrees Celsius under reduced pressure of 20 millimeters of mercury [1] [2], indicating relatively low volatility due to the substantial molecular weight contributed by three bromine atoms.

The molecular weight of 2,3,4-tribromothiophene is 320.83 grams per mole [1] [3], with the molecular formula C4HBr3S [1] [3]. The density is predicted to be 2.516 ± 0.06 grams per cubic centimeter [1], which is considerably higher than typical organic compounds due to the heavy bromine substituents. The compound demonstrates limited solubility in water but readily dissolves in organic solvents [1], consistent with its nonpolar aromatic character.

Storage requirements specify maintenance at 2 to 8 degrees Celsius under an inert gas atmosphere [1], reflecting the compound's sensitivity to oxidation and potential for decomposition under ambient conditions. The flash point matches the boiling point range at 150 to 152 degrees Celsius per 20 millimeters of mercury [1], indicating relatively safe handling characteristics under normal laboratory conditions.

Crystallographic Structure

X-ray crystallographic analysis reveals that 2,3,4-tribromothiophene crystallizes in an orthorhombic crystal system with space group Pna21 [4]. The unit cell parameters include a = 12.4529(11) Angstroms, b = 3.9724(4) Angstroms, and c = 28.846(3) Angstroms, yielding a unit cell volume of 1426.9(2) cubic Angstroms [4]. The asymmetric unit contains two discrete tribromothiophene molecules, designated as molecules A and B [4].

Each molecule maintains an essentially planar configuration with root-mean-square deviations from the mean planes of 0.0194 and 0.0286 Angstroms for molecules A and B, respectively [4]. The dihedral angle between the ring planes of molecules A and B measures 0.9(4) degrees, though they remain well separated with a centroid-to-centroid distance of 6.3 Angstroms [4].

The crystal structure exhibits stabilization through bifurcated carbon-hydrogen···bromine hydrogen bonds that form chains of like molecules [4]. Additionally, an extensive network of weak bromine···bromine interactions occurs with distances ranging from 3.634(4) to 3.691(4) Angstroms [4]. These intermolecular contacts link the molecular chains into undulating sheets within the bc crystallographic plane [4].

Chemical Properties

The chemical behavior of 2,3,4-tribromothiophene is dominated by the presence of three bromine substituents on the thiophene ring, which significantly influence its reactivity patterns. The compound maintains its aromatic thiophene character while exhibiting enhanced electrophilic properties due to the electron-withdrawing nature of the bromine atoms [1] [3].

Site-selective reactivity represents a crucial chemical property, with position 2 demonstrating the highest reactivity toward nucleophilic substitution reactions [5] [6]. This selectivity enables controlled synthetic transformations, particularly in Suzuki-Miyaura coupling reactions where sequential substitution follows the pattern: position 2 > position 4 > position 3 [5] [6]. The compound readily undergoes palladium-catalyzed cross-coupling reactions with various aryl boronic acids under standard conditions [5] [6].

The stability of 2,3,4-tribromothiophene under normal storage conditions allows for reliable handling and use in synthetic applications [1]. However, the compound demonstrates reactivity toward strong bases and nucleophiles, making it valuable as a versatile building block in organic synthesis [7]. The presence of multiple bromine atoms also enables selective debromination reactions using reducing agents such as zinc in acetic acid [8].

Spectroscopic and Electronic Properties

Spectroscopic analysis of 2,3,4-tribromothiophene reveals characteristic absorption patterns consistent with a substituted thiophene system. The compound exhibits distinct carbon-13 nuclear magnetic resonance and gas chromatography-mass spectrometry signatures that facilitate structural identification [3]. The electronic structure reflects significant perturbation of the thiophene π-system due to bromine substitution.

The calculated logarithm of the partition coefficient (LogP) value of 4.036 indicates high lipophilicity [9], consistent with the compound's preference for organic solvents over aqueous media. The molecular structure contains zero hydrogen bond donors and zero hydrogen bond acceptors [3], reflecting the absence of polar functional groups beyond the electronegative bromine atoms.

Rotatable bond count equals zero [3], indicating a rigid molecular framework with limited conformational flexibility. This structural rigidity contributes to the compound's well-defined crystallographic arrangement and predictable reactivity patterns in synthetic applications.

Synthesis and Preparation Methods

The primary synthetic route to 2,3,4-tribromothiophene involves selective debromination of tetrabromothiophene (2,3,4,5-tetrabromothiophene) using zinc in acetic acid [4] [10]. This method, originally reported by Xie and colleagues in 1998 [4], provides reliable access to the tribrominated compound with good yields and represents the standard preparative approach.

Alternative synthetic strategies include site-selective Suzuki-Miyaura coupling reactions starting from appropriately substituted dibromothiophene precursors [5] [6]. These methods enable introduction of the bromine substitution pattern through controlled cross-coupling sequences, though they require more complex multi-step procedures.

The Grignard entrainment method using ethyl bromide as an auxiliary represents another approach for accessing 2,3,4-tribromothiophene from related tribrominated isomers [11]. However, this methodology typically provides variable yields and requires careful optimization of reaction conditions.

Intermolecular Interactions and Solid-State Properties

The solid-state structure of 2,3,4-tribromothiophene is characterized by distinctive intermolecular interactions that govern its crystal packing behavior. Bifurcated carbon-hydrogen···bromine hydrogen bonds serve as the primary organizing force, creating extended chains of molecules within the crystal lattice [4]. These interactions involve the single hydrogen atom on the thiophene ring forming simultaneous contacts with bromine atoms on adjacent molecules.

Weak but significant bromine···bromine contacts contribute additional stabilization to the crystal structure [4]. These halogen-halogen interactions occur at distances of 3.634(4) to 3.691(4) Angstroms [4], which are shorter than the sum of van der Waals radii, indicating attractive interactions. The geometry of these contacts, with approach angles ranging from 84.7 to 161.8 degrees [4], suggests Type I halogen interactions that provide directional stabilization.

The combination of hydrogen bonding and halogen interactions results in a three-dimensional network where molecular chains are linked into undulating sheets [4]. This extended connectivity contributes to the compound's thermal stability and influences its physical properties such as melting point and solubility characteristics.

Electronic Structure and Molecular Properties

The electronic structure of 2,3,4-tribromothiophene reflects significant modification of the parent thiophene system through bromine substitution. The three bromine atoms function as strong electron-withdrawing groups, reducing the electron density within the aromatic ring and altering its chemical reactivity [3] [7]. This electronic perturbation enhances the compound's susceptibility to nucleophilic attack while diminishing its electron-donating capacity.

Computational analysis indicates that the compound maintains essential planarity despite the steric bulk of bromine substituents [4]. The preservation of aromatic character allows for effective orbital overlap and maintains the conjugated π-system, albeit with modified electronic properties compared to unsubstituted thiophene.

The molecular geometry exhibits minimal conformational flexibility due to the aromatic ring constraint and the bulky bromine substituents [3]. This rigidity contributes to well-defined intermolecular interactions in the solid state and predictable behavior in solution-phase reactions.

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3141-25-1

Wikipedia

2,3,4-Tribromothiophene

Dates

Last modified: 08-15-2023

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